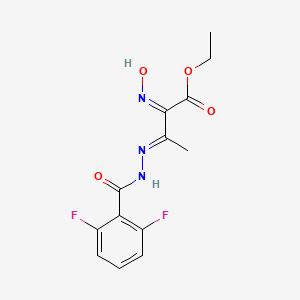
Butanoic acid, 3-(2,6-difluorobenzoylhydrazino)-2-hydroximino-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2Z,3E)-3-{[(2,6-DIFLUOROPHENYL)FORMAMIDO]IMINO}-2-(N-HYDROXYIMINO)BUTANOATE is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z,3E)-3-{[(2,6-DIFLUOROPHENYL)FORMAMIDO]IMINO}-2-(N-HYDROXYIMINO)BUTANOATE typically involves multiple steps, including the formation of the difluorophenyl group and the incorporation of the hydroxyimino group. One common method involves the RhIII-catalyzed heteroarylation of N-2,6-difluorophenyl arylamides with heteroaryl boronate esters . This reaction is carried out under specific conditions that ensure high reactivity and good tolerance of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z,3E)-3-{[(2,6-DIFLUOROPHENYL)FORMAMIDO]IMINO}-2-(N-HYDROXYIMINO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL (2Z,3E)-3-{[(2,6-DIFLUOROPHENYL)FORMAMIDO]IMINO}-2-(N-HYDROXYIMINO)BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (2Z,3E)-3-{[(2,6-DIFLUOROPHENYL)FORMAMIDO]IMINO}-2-(N-HYDROXYIMINO)BUTANOATE involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the hydroxyimino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the hydroxyimino group.
Phenylboronic pinacol esters: Contains boronic acid functionality, used in drug design and delivery.
Uniqueness
ETHYL (2Z,3E)-3-{[(2,6-DIFLUOROPHENYL)FORMAMIDO]IMINO}-2-(N-HYDROXYIMINO)BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13F2N3O4 |
|---|---|
Molecular Weight |
313.26 g/mol |
IUPAC Name |
ethyl (2Z,3E)-3-[(2,6-difluorobenzoyl)hydrazinylidene]-2-hydroxyiminobutanoate |
InChI |
InChI=1S/C13H13F2N3O4/c1-3-22-13(20)11(18-21)7(2)16-17-12(19)10-8(14)5-4-6-9(10)15/h4-6,21H,3H2,1-2H3,(H,17,19)/b16-7+,18-11- |
InChI Key |
MFLXZWMOOJFDAE-VBQYLHGJSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C(=N/NC(=O)C1=C(C=CC=C1F)F)/C |
Canonical SMILES |
CCOC(=O)C(=NO)C(=NNC(=O)C1=C(C=CC=C1F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















